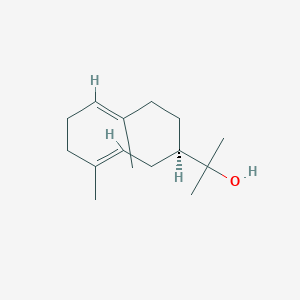

(2E,6E)-hedycaryol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E,6E)-hedycaryol is a germacrane sesquiterpenoid that is germacra-1(10),4-diene carrying an additional hydroxy substituent at position 11. It has a role as a plant metabolite and a volatile oil component. It is a germacrane sesquiterpenoid and a tertiary alcohol.

Scientific Research Applications

Bioactivity and Druglikeness

Research indicates that (2E,6E)-hedycaryol exhibits significant bioactive properties. A study highlighted its potential for high human intestinal absorption and permeability across Caco-2 cells, suggesting favorable pharmacokinetic properties for oral administration . However, it scored a negative druglikeness score, indicating challenges in its development as a pharmaceutical agent .

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, it was shown to have an inhibitory concentration (IC50) of 2.57 µM against HepG2 cells, indicating potent anticancer activity . This makes it a candidate for further research in cancer therapeutics.

Carbocation Stability

Recent studies have focused on the stability of carbocation intermediates derived from this compound. The stability trends among hedycaryol-derived carbocations have been analyzed using density functional theory calculations. The findings suggest that specific intramolecular interactions contribute to the stability of these intermediates, which is crucial for understanding the synthesis and reactivity of terpenes .

Natural Sources

This compound is primarily derived from various plant species, particularly those in the Camellia genus. For instance, a terpene synthase gene identified in Camellia brevistyla has been linked to the production of hedycaryol, which plays a role in attracting pollinators due to its fragrant properties . This highlights its ecological significance beyond mere chemical applications.

Comparison of Bioactive Properties

The following table summarizes the bioactive properties and pharmacological profiles of this compound compared to other sesquiterpenes:

| Compound | IC50 (µM) | Druglikeness Score | Human Intestinal Absorption | Caco-2 Permeability |

|---|---|---|---|---|

| This compound | 2.57 | -1.38 | High | High |

| 7-epi-α-eudesmol | Not reported | Positive | Moderate | Moderate |

| Citral | Not reported | Positive | High | High |

Case Study: Anticancer Research

In a study focused on the anticancer properties of natural compounds, this compound demonstrated significant cytotoxicity against HepG2 liver cancer cells. The mechanism involved apoptosis induction through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins . This case emphasizes the potential therapeutic applications of hedycaryol in oncology.

Case Study: Stability Analysis

A comparative analysis of carbocation stability revealed that hedycaryol-derived carbocations exhibit unique stability trends due to specific intramolecular interactions not present in other similar compounds like germacrene A . This insight is valuable for synthetic chemists aiming to optimize terpene synthesis pathways.

Chemical Reactions Analysis

Table 1: Catalytic Residues in Hedycaryol Synthase

| Residue/Element | Role in Reaction | Source |

|---|---|---|

| Val179 | Stabilizes C1 carbocation via carbonyl oxygen | |

| Phe84 (helix C) | Confines active site for charge stabilization | |

| Helix G dipole | Neutralizes carbocation charge |

Enzymatic Derivatization and Mutagenesis

Mutagenesis studies reveal how active-site modifications alter product outcomes:

-

W312A mutation : Reduces cyclization efficiency, yielding nerolidol (acyclic) instead of hedycaryol ( ).

-

H320A mutation : Increases linear byproducts (e.g., farnesol) due to reduced hydrophobic confinement ( ).

Table 2: Kinetic Parameters of HcS Mutants

| Mutant | kcat (s−1) | KM (μM) | Major Product |

|---|---|---|---|

| Wild-type | 0.12 ± 0.02 | 0.45 ± 0.05 | Hedycaryol |

| W312A | 0.01 ± 0.003 | 0.40 ± 0.07 | Nerolidol |

| H320A | 0.01 ± 0.002 | 1.12 ± 0.10 | Farnesol |

| Data sourced from |

Thermal and Acid-Catalyzed Rearrangements

(2E,6E)-Hedycaryol undergoes dehydration under acidic conditions to form α-farnesene isomers:

-

Mechanism : Protonation of the tertiary alcohol followed by a Wagner-Meerwein rearrangement and β-hydride elimination ( ).

-

Stereochemical control : The (2E,6E)-configuration directs elimination to yield (2E,6E)-α-farnesene preferentially ( ).

Stereochemical Considerations

The (2E,6E)-configuration is critical for enzymatic recognition and reactivity:

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the stereochemistry of (2E,6E)-hedycaryol in biosynthetic studies?

- Methodological Answer : Stereochemical analysis requires a combination of spectroscopic techniques and enzymatic assays. Low-temperature UV spectroscopy and photolysis experiments can track conformer transitions, as demonstrated in studies where this compound’s chair and twist-boat conformers were identified at varying temperatures . Additionally, enzyme activity assays using this compound synthase (HcS) can validate stereospecific cyclization, as this enzyme catalyzes the conversion of farnesyl diphosphate to (2Z,6E)-hedycaryol via intermediate rearrangements .

Q. How can researchers confirm the enzymatic activity of this compound synthase in vitro?

- Methodological Answer : To confirm enzymatic activity, isolate the synthase (e.g., from Kitasatospora setae), incubate it with (2E,6E)-farnesyl diphosphate and water, and analyze products via GC-MS or HPLC. The reaction yields diphosphate and (2Z,6E)-hedycaryol, with stereochemistry confirmed by comparing retention times and fragmentation patterns to synthetic standards .

Q. What are the key physicochemical properties of this compound relevant to its isolation and purification?

- Methodological Answer : this compound has a molecular weight of 222.37 g/mol (C₁₅H₂₆O), a boiling point of 309–311°C, and solubility in alcohol but limited solubility in water (1.688 mg/L at 25°C). These properties guide extraction using alcohol-based solvents and purification via fractional distillation or preparative HPLC .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing carbocation intermediates formed during this compound biosynthesis?

- Methodological Answer : Density functional theory (DFT) with the M06-2X functional and split-valence basis sets (e.g., 6-31G*) effectively models carbocation stability. For example, studies on hedycaryol-derived 6-6 bicyclic carbocations revealed stabilization via hydroxyl group interactions, with energy values validated against experimental data .

Q. How do temperature-dependent conformational changes of this compound affect its reactivity in cyclization reactions?

- Methodological Answer : Variable-temperature NMR and UV spectroscopy reveal that at -30°C, this compound predominantly adopts a chair-like conformer (75%), which influences its cyclization pathways. Computational modeling of transition states at different temperatures can further elucidate reactivity trends .

Q. What experimental strategies resolve contradictions in stereochemical outcomes between enzymatic and non-enzymatic synthesis of this compound?

- Methodological Answer : Compare enzymatic products (e.g., HcS-catalyzed reactions) with abiotic synthesis outcomes using X-ray crystallography or circular dichroism (CD). Enzymatic reactions often show strict stereocontrol, while non-enzymatic methods may yield mixed conformers, requiring chromatographic separation and kinetic analysis .

Q. How can researchers evaluate the thermodynamic stability of hedycaryol-derived carbocations compared to germacrene A intermediates?

- Methodological Answer : Perform comparative DFT calculations on carbocation intermediates from both compounds. For hedycaryol, the hydroxyl group stabilizes 6-6 bicyclic carbocations via lone pair-cation interactions, whereas germacrene A lacks this feature, leading to differing stability trends .

Q. Data Interpretation & Reproducibility

Q. What statistical methods are recommended for validating conformational populations in temperature-dependent studies of this compound?

- Methodological Answer : Use principal component analysis (PCA) on NMR or UV spectral datasets to quantify conformer ratios. Error margins should be calculated via triplicate experiments, and Arrhenius plots can model activation energies for conformer interconversion .

Q. How can researchers ensure reproducibility in enzyme activity assays for this compound synthase?

- Methodological Answer : Standardize reaction conditions (pH, temperature, substrate concentration) and include positive controls (e.g., commercially available terpene synthases). Report turnover rates and product yields with standard deviations from ≥3 independent trials .

Q. Future Research Directions

Q. What gaps exist in understanding the role of this compound conformers in terpene biosynthesis?

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6+,13-9+/t14-/m1/s1 |

InChI Key |

SDMLCXJKAYFHQM-MKJLVJGCSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(C)(C)O)/C |

Canonical SMILES |

CC1=CCCC(=CCC(CC1)C(C)(C)O)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.